molecular formula C11H13BrClNO B1602331 N,N-Diethyl 4-bromo-2-chlorobenzamide CAS No. 682778-17-2

N,N-Diethyl 4-bromo-2-chlorobenzamide

Cat. No. B1602331
CAS RN: 682778-17-2
M. Wt: 290.58 g/mol
InChI Key: IFMVHORCFRIXQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Purity : 97%

Molecular Structure Analysis

The molecular structure consists of a benzene ring with a bromine atom at position 4 and a chlorine atom at position 2. The N,N-diethyl group is attached to the amide nitrogen. Refer to the ChemSpider structure for a visual representation.

Scientific Research Applications

Synthesis and Structural Characterization

N,N-Diethyl 4-bromo-2-chlorobenzamide has been studied for its potential in synthesizing novel compounds. For instance, Cheng De-ju (2014) and Cheng De-ju (2015) have reported the synthesis of a novel non-peptide CCR5 antagonist using a compound structurally related to N,N-Diethyl 4-bromo-2-chlorobenzamide. These studies highlight the compound's relevance in developing new pharmacologically active molecules (Cheng De-ju, 2014), (Cheng De-ju, 2015).

Hofmann Rearrangement Studies

The Hofmann rearrangement, a process involving the conversion of primary amides to primary amines, has also been studied in relation to compounds like N,N-Diethyl 4-bromo-2-chlorobenzamide. T. Imamoto, Y. Tsuno, and Y. Yukawa (1971) conducted a study examining the kinetics of the Hofmann rearrangement of ortho-, meta-, and para-substituted N-chlorobenzamides, providing insights into the reaction mechanism (T. Imamoto, Y. Tsuno, Y. Yukawa, 1971).

Cobalt(III)-Catalyzed Annulation

Research on Cobalt(III)-catalyzed annulation involving N-chlorobenzamides has been conducted by N. Muniraj and K. R. Prabhu (2019). This study showcases the application of related benzamide derivatives in catalysis, indicating the potential utility of N,N-Diethyl 4-bromo-2-chlorobenzamide in such reactions (N. Muniraj, K. R. Prabhu, 2019).

Environmental Degradation Studies

The compound has also been referenced in environmental degradation studies. For instance, Wenying Lu, Qingxiang Zhou, and Guoguang Liu (2004) explored the hydrolysis of a benzoylphenylurea insecticide, leading to the formation of 2-chlorobenzamide, a structurally similar compound. This research is crucial for understanding the environmental impact and breakdown of such compounds (Wenying Lu, Qingxiang Zhou, Guoguang Liu, 2004).

Safety And Hazards

  • MSDS : Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

4-bromo-2-chloro-N,N-diethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO/c1-3-14(4-2)11(15)9-6-5-8(12)7-10(9)13/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMVHORCFRIXQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583037
Record name 4-Bromo-2-chloro-N,N-diethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl 4-bromo-2-chlorobenzamide

CAS RN

682778-17-2
Record name 4-Bromo-2-chloro-N,N-diethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diethyl 4-bromo-2-chlorobenzamide
Reactant of Route 2
Reactant of Route 2
N,N-Diethyl 4-bromo-2-chlorobenzamide
Reactant of Route 3
Reactant of Route 3
N,N-Diethyl 4-bromo-2-chlorobenzamide
Reactant of Route 4
Reactant of Route 4
N,N-Diethyl 4-bromo-2-chlorobenzamide
Reactant of Route 5
Reactant of Route 5
N,N-Diethyl 4-bromo-2-chlorobenzamide
Reactant of Route 6
Reactant of Route 6
N,N-Diethyl 4-bromo-2-chlorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.